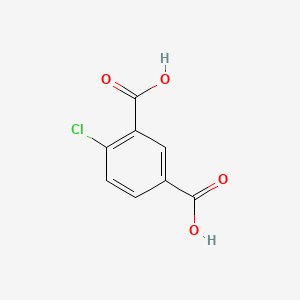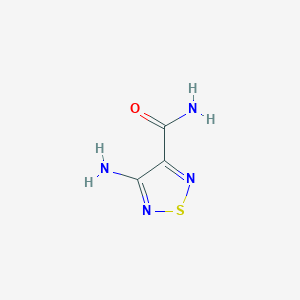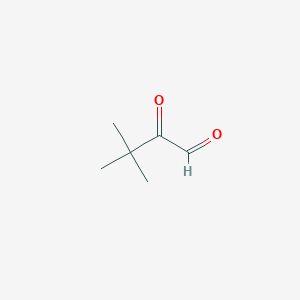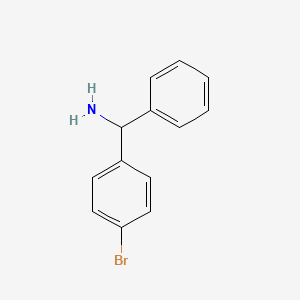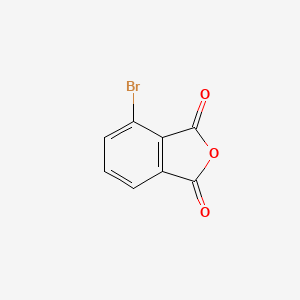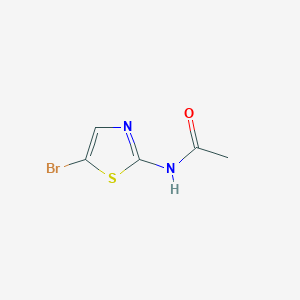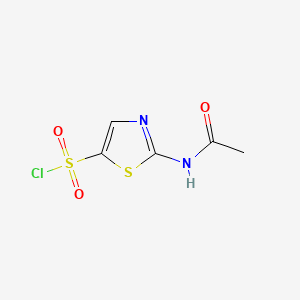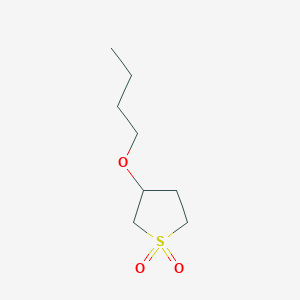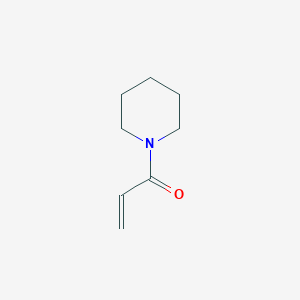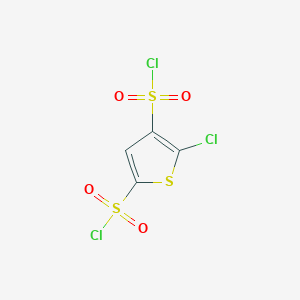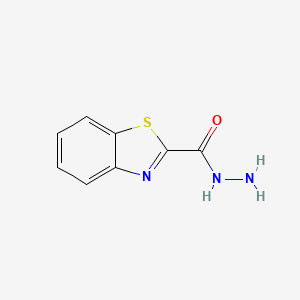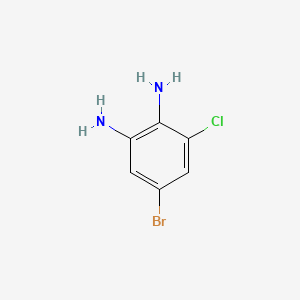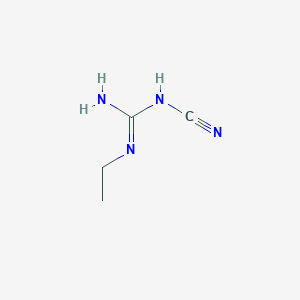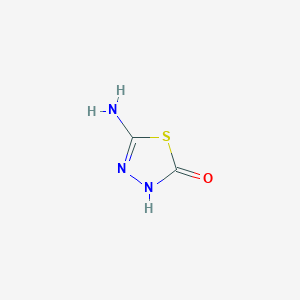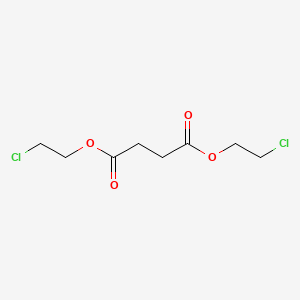
Bis(2-chloroethyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) butanedioate: is an organic compound with the molecular formula C8H12Cl2O4. It is an ester derived from butanedioic acid and 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) butanedioate can be synthesized through the esterification of butanedioic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and 2-chloroethanol, are mixed in the presence of an acid catalyst and heated to the appropriate temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and a base, resulting in the formation of butanedioic acid and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxide substitution) and various amines (for amine substitution). These reactions are typically carried out in an aqueous or organic solvent.
Hydrolysis: Hydrolysis reactions are often performed using a strong base, such as sodium hydroxide, in an aqueous solution.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include substituted esters and various organic compounds depending on the nucleophile used.
Hydrolysis: The major products are butanedioic acid and 2-chloroethanol.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl) butanedioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of other esters, acids, and alcohols.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new pharmaceuticals and as a reagent in biochemical assays.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) butanedioate involves its reactivity with nucleophiles. The chlorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and industrial processes.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and other proteins, through its reactive chlorine atoms. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but contains an ether linkage instead of an ester.
Bis(2-chloroethyl)amine: Contains an amine group instead of an ester.
Bis(2-chloroethyl)phosphate: Contains a phosphate group instead of an ester.
Uniqueness: Bis(2-chloroethyl) butanedioate is unique due to its ester linkage, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different functional groups.
Properties
IUPAC Name |
bis(2-chloroethyl) butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPSSUUVWPWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCCl)C(=O)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287411 |
Source


|
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-17-7 |
Source


|
| Record name | NSC50941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
